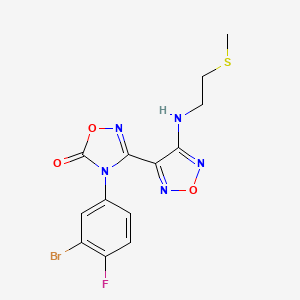
Ido-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ido-IN-12 is an inhibitor of indoleamine 2,3-dioxygenase (IDO), a rate-limiting enzyme of tryptophan catabolism through the kynurenine pathway . IDO plays a crucial role in the mechanisms of tolerance and its physiological functions include the suppression of potentially dangerous inflammatory processes in the body .
Molecular Structure Analysis
The molecular weight of Ido-IN-12 is 416.23 and its formula is C13H11BrFN5O3S . The exact molecular structure is not provided in the available resources.
Scientific Research Applications
Interdisciplinary Research and Measurement
Ido-IN-12's applications in scientific research can be understood through the lens of interdisciplinary scientific research (IDR). IDR is crucial in creating science and engineering indicators and involves integrating knowledge across various fields. Bibliometrics, network dynamics, and entropy are key measures in IDR, offering insights into the social dynamics leading to knowledge integration (Wagner et al., 2011).
Cancer Immunotherapy and Indoleamine 2,3-Dioxygenase Pathways
In cancer research, Ido-IN-12 is relevant due to its connection with indoleamine 2,3-dioxygenase (IDO) pathways. IDO plays a vital role in tumor, stromal, and immune cells, supporting inflammatory processes that lead to immune tolerance to tumor antigens. This role of IDO in cancer includes the suppression of T and NK cells and the promotion of tumor angiogenesis. Small-molecule inhibitors of IDO, like Ido-IN-12, exhibit anticancer activity and enhance immunotherapy, radiotherapy, or chemotherapy (Prendergast et al., 2014).
Osteosarcoma Cell Lines and IDO Activity
Ido-IN-12's implications are also seen in osteosarcoma research. IL-12 and IL-18 can enhance IDO activity in osteosarcoma cell lines, independent of IFN-gamma, pointing towards alternative pathways for IDO activation. This finding broadens the understanding of IDO's role in cancer and could influence the development of new therapies (Liebau et al., 2002).
Bioimage Data Integration and Publication
The Image Data Resource (IDR) offers a platform for linking data from imaging modalities with genetic or chemical databases. This integration facilitates the analysis of gene networks and reveals functional interactions. IDR is relevant for research involving Ido-IN-12, providing a resource for publishing and analyzing scientific image data (Williams et al., 2017).
Nanomedicine and Cancer Immunotherapy
Ido-IN-12 is significant in the field of nanomedicine, particularly for cancer immunotherapy. Nanoparticle-based drug delivery systems incorporating IDO inhibitors like Ido-IN-12 are an emerging approach to stimulate immune responses against cancer. The inhibition of IDO is a pivotal area in cancer immunotherapy research, with various preclinical studies demonstrating significant therapeutic effects (Zulfiqar et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-3-[4-(2-methylsulfanylethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN5O3S/c1-24-5-4-16-11-10(17-23-18-11)12-19-22-13(21)20(12)7-2-3-9(15)8(14)6-7/h2-3,6H,4-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHHWEREOQPCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ido-IN-12 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

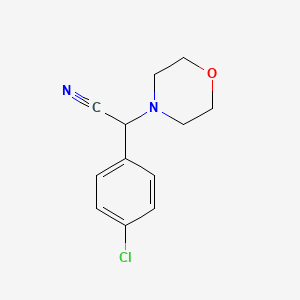
![3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride](/img/no-structure.png)
![9-benzyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975846.png)
![(E)-N-(4-methoxyphenethyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2975848.png)
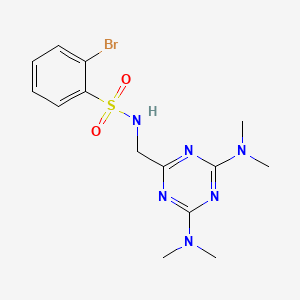
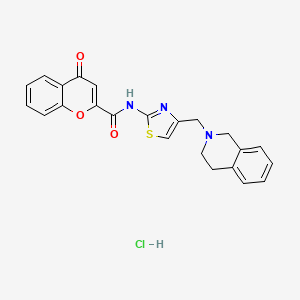

![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)
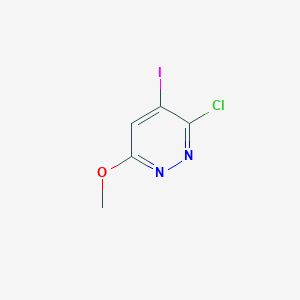
![N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine](/img/structure/B2975858.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2975860.png)


